molecular formula C39H44N7O9P B14042435 (2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

(2R,3R,4R,5R)-2-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-5-(2-isobutyramido-6-oxo-1,6-dihydro-9H-purin-9-yl)-4-methoxytetrahydrofuran-3-yl (2-cyanoethyl) phosphoramidite

Cat. No.: B14042435
M. Wt: 785.8 g/mol
InChI Key: JNRCEINWHBMXKQ-RXMANBKJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE is a modified nucleoside used in the synthesis of oligonucleotides. This compound is particularly valuable in the field of synthetic biology and biochemistry due to its stability and efficiency in forming nucleotide sequences .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE involves several key steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE is widely used in scientific research:

Mechanism of Action

The compound exerts its effects by participating in the formation of nucleotide sequences. The phosphoramidite group reacts with the hydroxyl group of another nucleotide, forming a phosphite triester linkage. This linkage is then oxidized to form a stable phosphate linkage, thus extending the nucleotide chain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’-O-METHYL-N2-ISOBUTYRYL-5’-O-DMT-GUANOSINE-3’-CE-PHOSPHORAMIDITE is unique due to its combination of modifications, which provide enhanced stability and efficiency in oligonucleotide synthesis .

Properties

Molecular Formula

C39H44N7O9P

Molecular Weight

785.8 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-4-[amino(2-cyanoethoxy)phosphanyl]oxy-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

InChI

InChI=1S/C39H44N7O9P/c1-24(2)35(47)44-38-43-34-31(36(48)45-38)42-23-46(34)37-33(51-5)32(55-56(41)53-21-9-20-40)30(54-37)22-52-39(25-10-7-6-8-11-25,26-12-16-28(49-3)17-13-26)27-14-18-29(50-4)19-15-27/h6-8,10-19,23-24,30,32-33,37H,9,21-22,41H2,1-5H3,(H2,43,44,45,47,48)/t30-,32-,33-,37-,56?/m1/s1

InChI Key

JNRCEINWHBMXKQ-RXMANBKJSA-N

Isomeric SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N)OC

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N)OCCC#N)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.